![molecular formula C18H16N4O B2757486 1-([2,3'-Bipyridin]-4-ylmethyl)-3-phenylurea CAS No. 2034407-34-4](/img/structure/B2757486.png)
1-([2,3'-Bipyridin]-4-ylmethyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-([2,3’-Bipyridin]-4-ylmethyl)-3-phenylurea” is a complex organic molecule. It contains a bipyridine moiety, which is a type of aromatic heterocycle . Bipyridines are often used as ligands in coordination chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bipyridine and phenylurea moieties would likely contribute significantly to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These might include its density, color, hardness, melting and boiling points, and electrical conductivity .Applications De Recherche Scientifique
Environmental Fate of Phenylurea Herbicides
Phenylurea herbicides, similar in structure to 1-([2,3'-Bipyridin]-4-ylmethyl)-3-phenylurea, are widely used for controlling broadleaf weeds in cereal crops. These compounds are of environmental concern due to their persistence and detection in soil and water beyond threshold concentrations set by legislation. Biodegradation plays a critical role in the natural attenuation of these herbicides in agricultural soils. Advances in understanding the microbial degradation of phenylurea herbicides have highlighted specific metabolic pathways and the factors influencing these processes (Hussain et al., 2015).
Mechanisms of Toxicity in Aquatic Environments
The toxicity of phenylurea herbicides, such as diuron and linuron, has been studied extensively in non-target organisms like fish and amphibians. These studies reveal that while acute lethal effects occur at concentrations >1mg/L, sub-lethal effects, including behavioral and developmental disturbances, can arise at much lower concentrations (<0.1mg/L). Linuron, in particular, has been documented for its anti-androgenic effects in vertebrates. Moreover, in silico analyses suggest additional mechanisms of action for phenylurea herbicides, including impacts on steroid biosynthesis, cholesterol metabolism, and pregnane X receptor activation, which may offer new directions for future research (Marlatt & Martyniuk, 2017).
Pharmacological Properties and Therapeutic Efficacy
Research into compounds structurally related to this compound has also extended into the medical field. Studies have explored the pharmacological properties and therapeutic potential of various phenylurea derivatives, particularly in the context of anti-inflammatory and anticancer activities. These investigations have led to the identification of specific phenylurea compounds with significant cytotoxic properties against cancer cells, highlighting their potential as antineoplastic agents (Hossain et al., 2020).
Mécanisme D'action
Target of Action
It’s worth noting that bipyridines, a family of organic compounds consisting of two pyridyl rings, are known to form complexes with most transition metal ions . These complexes have distinctive optical properties and are of broad academic interest .
Mode of Action
Generally, at the molecular level, there needs to be an interaction between the molecule of the substance and a receptor or an enzyme that responds to the interaction with the substance . The interaction can be considered as something like a lock and key mechanism, where the molecular target has a binding site (the “lock”), and part of the substance molecule (the “key”) needs to fit into that site and successfully bind to it in order to trigger a response .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . The compound, depending on its specific targets and mode of action, could potentially influence one or more of these pathways.
Pharmacokinetics
Pharmacokinetics is based on the analysis of drug concentrations and involves a complex chain of events linking the administered dose to the observed response .
Result of Action
A related compound, (s)-1-((2′,6-bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (bms-986176/lx-9211), was identified as a highly selective, cns penetrant, potent aak1 inhibitor . This suggests that compounds with similar structures could potentially have significant molecular and cellular effects.
Action Environment
Environmental conditions can significantly impact the effectiveness of many chemical compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-phenyl-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(22-16-6-2-1-3-7-16)21-12-14-8-10-20-17(11-14)15-5-4-9-19-13-15/h1-11,13H,12H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGVAXDJXVMNIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
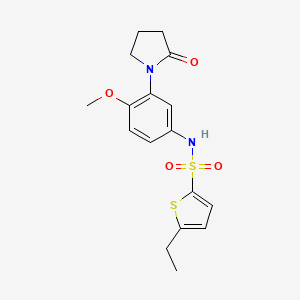
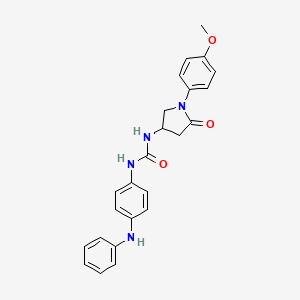
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2757405.png)
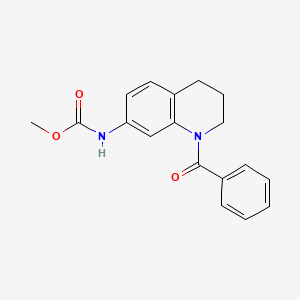
![5,6,8,9-Tetrahydro-7-(4-methoxy-3-sulfophenyl)-dibenzo[c,h]xanthylium perchlorate](/img/structure/B2757409.png)
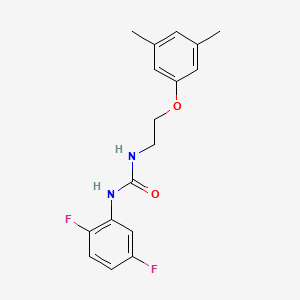
![N-(2,4-dimethylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2757412.png)
![2-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylacetamide](/img/structure/B2757414.png)
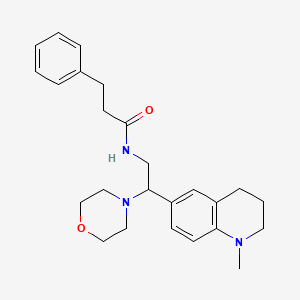
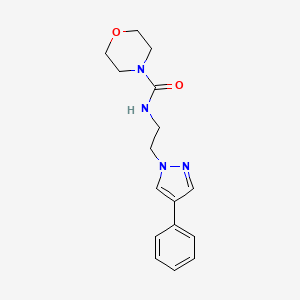
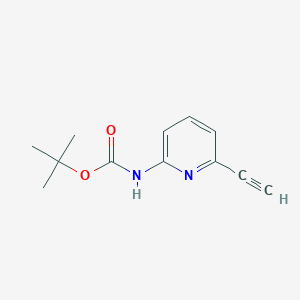
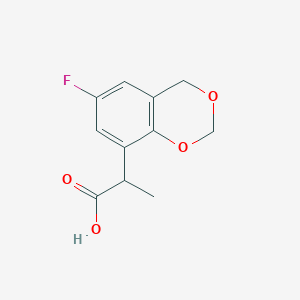
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide](/img/structure/B2757423.png)
![N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide](/img/structure/B2757425.png)
